Cas no 89922-59-8 (10H-Phenothiazine, 3,7-dibromo-10-(4-bromophenyl)-)
10H-Phenothiazine, 3,7-dibromo-10-(4-bromophenyl)- Chemical and Physical Properties
Names and Identifiers
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- 10H-Phenothiazine, 3,7-dibromo-10-(4-bromophenyl)-
- 89922-59-8
- DTXSID00348575
- InChI=1/C18H10Br3NS/c19-11-1-5-14(6-2-11)22-15-7-3-12(20)9-17(15)23-18-10-13(21)4-8-16(18)22/h1-10
- 3,7-dibromo-10-(4-bromophenyl)phenothiazine
- 3,7-dibromo-10-(4-bromophenyl)-10H-phenothiazine
- G66489
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- Inchi: 1S/C18H10Br3NS/c19-11-1-5-14(6-2-11)22-15-7-3-12(20)9-17(15)23-18-10-13(21)4-8-16(18)22/h1-10H
- InChI Key: QONGQZAXOINVFG-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)SC1C=C(C=CC=1N2C1C=CC(=CC=1)Br)Br
Computed Properties
- Exact Mass: 510.80636g/mol
- Monoisotopic Mass: 508.80841g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 1
- Complexity: 389
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.4
- Topological Polar Surface Area: 28.5Ų
10H-Phenothiazine, 3,7-dibromo-10-(4-bromophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AZ54744-50mg |
10H-Phenothiazine, 3,7-dibromo-10-(4-bromophenyl)- |
89922-59-8 | 98% | 50mg |
$132.00 | 2024-04-19 | |
| A2B Chem LLC | AZ54744-100mg |
10H-Phenothiazine, 3,7-dibromo-10-(4-bromophenyl)- |
89922-59-8 | 98% | 100mg |
$224.00 | 2024-04-19 | |
| A2B Chem LLC | AZ54744-250mg |
10H-Phenothiazine, 3,7-dibromo-10-(4-bromophenyl)- |
89922-59-8 | 98% | 250mg |
$380.00 | 2024-04-19 | |
| A2B Chem LLC | AZ54744-1g |
10H-Phenothiazine, 3,7-dibromo-10-(4-bromophenyl)- |
89922-59-8 | 98% | 1g |
$1024.00 | 2024-04-19 |
10H-Phenothiazine, 3,7-dibromo-10-(4-bromophenyl)- Suppliers
10H-Phenothiazine, 3,7-dibromo-10-(4-bromophenyl)- Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 10H-Phenothiazine, 3,7-dibromo-10-(4-bromophenyl)-
10H-Phenothiazine, 3,7-dibromo-10-(4-bromophenyl) - A Comprehensive Overview
The compound with CAS No 89922-59-8, commonly referred to as 10H-Phenothiazine, 3,7-dibromo-10-(4-bromophenyl), is a highly specialized organic molecule belonging to the phenothiazine family. This compound has garnered significant attention in the scientific community due to its unique structural properties and potential applications in various fields such as materials science and pharmacology.
Structurally, 10H-Phenothiazine is characterized by a bicyclic system comprising a benzene ring fused with a thiazine ring. The presence of bromine atoms at the 3 and 7 positions of the thiazine ring introduces significant electronic and steric effects, which influence the compound's reactivity and stability. Additionally, the substitution of a bromophenyl group at the 10th position further enhances its chemical complexity and functional diversity.
Recent studies have highlighted the potential of 3,7-dibromo derivatives in enhancing the electronic properties of materials used in optoelectronic devices. For instance, researchers have explored the use of this compound as a building block for designing advanced semiconductors with improved charge transport characteristics. The bromine substituents play a crucial role in modulating the energy levels of the material, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.
In the field of pharmacology, 10-(4-bromophenyl)-substituted phenothiazines have been investigated for their potential as anti-inflammatory agents. Studies conducted using cellular models have demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. Furthermore, its selectivity towards specific cellular targets suggests that it could be developed into a novel therapeutic agent with reduced side effects compared to existing drugs.
The synthesis of CAS No 89922-59-8 involves a multi-step process that typically begins with the bromination of phenothiazine derivatives followed by substitution reactions to introduce the desired functional groups. Recent advancements in catalytic methods have enabled chemists to achieve higher yields and better control over the stereochemistry of the product, thereby facilitating large-scale production for industrial applications.
From an environmental perspective, understanding the degradation pathways of 10H-Phenothiazine is crucial for assessing its ecological impact. Research has shown that this compound undergoes rapid hydrolysis under alkaline conditions, leading to the formation of less hazardous byproducts. This property makes it more favorable for use in applications where environmental safety is a priority.
In conclusion, CAS No 89922-59-8, or 10H-Phenothiazine, 3,7-dibromo-10-(4-bromophenyl), represents a versatile molecule with promising applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive candidate for further research and development in areas ranging from materials science to drug discovery.
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